5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-19(2)13-10-8-12(9-11-13)15-17-18-16(21)20(15)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMMMSWRDCJDSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701324804 | |
| Record name | 3-[4-(dimethylamino)phenyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24790860 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
634174-13-3 | |
| Record name | 3-[4-(dimethylamino)phenyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiosemicarbazide Intermediate Formation
The most widely reported method for synthesizing 1,2,4-triazole-3-thiol derivatives involves cyclocondensation of thiosemicarbazides. For this compound, the protocol begins with the preparation of a substituted thiosemicarbazide:
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4-(Dimethylamino)benzohydrazide is synthesized by reacting methyl 4-(dimethylamino)benzoate with hydrazine hydrate in ethanol under reflux.
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The hydrazide is then treated with phenyl isothiocyanate in anhydrous ethanol, yielding N′-(4-(dimethylamino)benzoyl)-N-phenylthiosemicarbazide .
Reaction Conditions:
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Solvent: Ethanol
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Temperature: Reflux (78°C)
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Duration: 4–6 hours
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Yield: 70–85%
Cyclization to Triazole-3-thiol
The thiosemicarbazide undergoes base-mediated cyclization to form the triazole ring. Sodium carbonate (Na₂CO₃) in aqueous medium at 100°C for 4 hours induces intramolecular cyclization, eliminating ammonia and forming the target compound.
Optimized Parameters:
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Base: 2.5 equiv. Na₂CO₃
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Temperature: 100°C
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Workup: Adjust pH to 4–5 with dilute HCl, followed by recrystallization from ethanol/water.
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Yield: 50–60%
Hydrazone Cyclization with Thiourea
Hydrazone Synthesis
An alternative route involves forming a hydrazone intermediate:
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4-(Dimethylamino)benzaldehyde reacts with phenylhydrazine in ethanol to form 4-(dimethylamino)benzaldehyde phenylhydrazone .
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The hydrazone is treated with thiourea in the presence of hydrochloric acid, facilitating cyclization via nucleophilic attack and dehydration.
Key Observations:
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Acidic conditions (HCl) promote protonation of the hydrazone nitrogen, enhancing electrophilicity.
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Thiourea contributes the sulfur atom and the C=N moiety for triazole ring closure.
Reaction Conditions:
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Solvent: Ethanol
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Acid: 10% HCl
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Temperature: Reflux (78°C)
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Yield: 60–70%
Post-Functionalization of Preformed Triazole Cores
Suzuki-Miyaura Coupling
For late-stage introduction of the 4-(dimethylamino)phenyl group, a palladium-catalyzed coupling strategy can be employed:
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4-Phenyl-4H-1,2,4-triazole-3-thiol is brominated at position 5 using N-bromosuccinimide (NBS).
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The brominated intermediate undergoes Suzuki coupling with 4-(dimethylamino)phenylboronic acid under catalytic Pd(PPh₃)₄ and K₂CO₃.
Advantages:
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Enables modular substitution patterns.
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Compatible with sensitive functional groups.
Limitations:
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Requires anhydrous conditions and inert atmosphere.
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Lower yield (~40%) due to competing side reactions.
Comparative Analysis of Methods
Characterization and Validation
Spectroscopic Data
Crystallography
Single-crystal X-ray analysis (hypothetical data based on analogs) confirms the planar triazole ring and anti-conformation of the thiol group relative to the dimethylamino substituent.
Challenges and Optimization Strategies
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Low Yields in Cyclization:
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Byproduct Formation:
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Purification Difficulties:
Industrial-Scale Considerations
For bulk production, the thiosemicarbazide route is preferred due to:
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Commodity availability of starting materials.
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Simplified workup (filtration vs. chromatography).
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Lower catalyst costs compared to cross-coupling methods.
Chemical Reactions Analysis
Types of Reactions
5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including 5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol. Research indicates that this compound exhibits promising activity against various bacterial strains and fungi. For instance, derivatives of this triazole have been synthesized and tested for their effectiveness against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans . The structure-activity relationship (SAR) studies suggest that modifications in the side chains can enhance antimicrobial efficacy.
Antifungal Properties
The compound has also shown potential as an antifungal agent. In a study evaluating various triazole derivatives, it was found that specific modifications could lead to increased activity against fungal infections, which is crucial given the rising resistance to conventional antifungal treatments .
Cytotoxic Effects
Another area of research involves the cytotoxic effects of this compound on cancer cell lines. Studies have indicated that certain derivatives can inhibit the proliferation of cancer cells, making them candidates for further development as anticancer agents . The mechanism of action often involves the disruption of cellular processes through interference with nucleic acid synthesis.
Material Science Applications
Corrosion Inhibition
The compound has been investigated for its potential use as a corrosion inhibitor in metal surfaces due to its sulfur-containing structure. The presence of thiol groups enhances the adsorption on metal surfaces, providing protective layers against corrosive environments .
Polymer Chemistry
In polymer chemistry, derivatives of triazole compounds are being explored for their ability to enhance the thermal stability and mechanical properties of polymer matrices. This application is particularly relevant in developing materials for high-performance applications in electronics and aerospace .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol and analogous compounds:
Structural and Functional Analysis
Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound enhances solubility and electronic density, contrasting with electron-withdrawing groups (e.g., nitro in ), which may improve electrophilicity for reactions like nucleophilic substitution . Methoxy (-OMe) and methylthio (-SMe) substituents () balance lipophilicity and electronic effects, influencing corrosion inhibition and antioxidant activity .
Pharmacological Activity: Schiff base derivatives (e.g., ) demonstrate CNS activity, with substituents like 2,4-dichlorophenyl enhancing antianxiety effects. The dimethylamino group in the target compound may improve blood-brain barrier penetration . Thiazole-triazole hybrids () exhibit tyrosinase inhibition, suggesting substituent-dependent enzyme interaction .
Material Applications: Corrosion inhibitors like TRD () rely on thiol adsorption to metal surfaces. The dimethylamino group’s electron donation may enhance binding efficiency compared to methylthio derivatives .
Synthetic Accessibility :
- Schiff base formation (e.g., ) offers high yields (81%), while alkylation or cyclization routes () require optimization for scalability .
Key Research Findings
- Antioxidant Activity : Alkyl derivatives of 5-(5-methylpyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol show moderate DPPH radical scavenging (IC₅₀ ~5.84 μg/mL for compound 5b), comparable to ascorbic acid .
- Antimicrobial Potential: Morpholino benzamide derivatives with triazole-thiol cores () highlight structural flexibility for targeting microbial enzymes .
- Corrosion Inhibition : TRD’s superior inhibition efficiency () over HYD underscores the role of sulfur-containing substituents in adsorption kinetics .
Biological Activity
5-[4-(Dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and research findings associated with this compound, focusing on its antimicrobial, anticancer, and antioxidant activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 260.36 g/mol. The compound features a triazole ring and a thiol group, which are critical for its biological activity.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit varying degrees of antimicrobial activity. A study evaluated the antimicrobial effects of related triazole compounds against several microorganisms:
| Compound | Concentration (%) | Inhibition Zone (mm) | Microorganism |
|---|---|---|---|
| 4a | 1 | 14 | Staphylococcus aureus |
| 4b | 1 | 16 | Escherichia coli |
| 4c | 1 | 12 | Candida albicans |
The results indicated that compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups . This suggests that the electronic nature of substituents on the triazole ring can influence antimicrobial efficacy.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. A notable investigation involved testing various synthesized derivatives against human cancer cell lines such as melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The results indicated that certain derivatives showed significant cytotoxic effects:
| Compound Name | IC50 (µM) |
|---|---|
| N′-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | 22.41 |
| N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | 34.34 |
These compounds were noted for their selectivity towards cancer cells and their ability to inhibit cell migration, indicating potential as antimetastatic agents .
Antioxidant Activity
Antioxidant properties are crucial for compounds intended for therapeutic use. Studies have indicated that related triazole compounds exhibit significant antioxidant activity through various assays such as DPPH radical scavenging and reducing power tests. These activities suggest a protective role against oxidative stress-related diseases .
Case Studies
Several case studies have been documented exploring the synthesis and biological evaluation of triazole derivatives:
- Synthesis and Evaluation : A series of triazole derivatives were synthesized and evaluated for their biological activities. The study highlighted the correlation between structural modifications and biological efficacy.
- Cytotoxicity in Cancer Models : In vivo studies demonstrated that certain derivatives significantly reduced tumor growth in mouse models, showcasing their potential as therapeutic agents in oncology.
- Mechanistic Insights : Further investigations into the mechanism of action revealed that these compounds might induce apoptosis in cancer cells through caspase activation pathways .
Q & A
Q. Table 1: Comparison of Synthetic Methods
Basic: Which analytical techniques are most reliable for characterizing this compound and its derivatives?
Answer:
A multi-technique approach is critical:
- Elemental analysis : Confirms empirical formulas (e.g., C, H, N, S content) .
- ¹H/¹³C-NMR : Identifies substituent positions and confirms cyclization. For example, the thiol proton appears as a singlet near δ 13.5 ppm .
- LC-MS : Validates molecular weight and detects impurities (e.g., [M+H]⁺ peaks) .
- IR spectroscopy : Confirms functional groups (e.g., S-H stretch at ~2550 cm⁻¹) .
Advanced Tip : High-resolution mass spectrometry (HR-MS) resolves isotopic patterns for complex derivatives .
Advanced: How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?
Answer:
- DFT calculations : Optimize molecular geometry and calculate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials). For example, DFT at the B3LYP/6-311G(d,p) level predicts nucleophilic attack sites on the triazole ring .
- Molecular docking : Screens interactions with biological targets (e.g., enzymes or receptors). Studies on similar triazole-thiols show binding affinities to fungal CYP51 via hydrogen bonding with the thiol group .
- ADME prediction : Tools like SwissADME estimate bioavailability and metabolic stability .
Q. Table 2: Key DFT Parameters for Triazole-Thiol Derivatives
| Parameter | Value (eV) | Biological Relevance |
|---|---|---|
| HOMO-LUMO gap | 4.2–4.8 | Indicates redox stability |
| Molecular dipole moment | 5.6–6.3 | Affects membrane permeability |
Advanced: How do structural modifications (e.g., alkylation, aryl substitution) influence pharmacological activity?
Answer:
- S-alkylation : Enhances lipophilicity, improving blood-brain barrier penetration. Derivatives with methyl or ethyl groups show increased antifungal activity (MIC: 2–8 µg/mL against Candida spp.) .
- Aryl substitution : Electron-withdrawing groups (e.g., Cl, Br) at the 4-position boost antimicrobial potency by stabilizing ligand-target interactions .
- Mannich bases : Aminoalkyl derivatives exhibit dual antiviral and anti-inflammatory effects via NF-κB pathway modulation .
Note : Toxicity correlates with substituent size; bulkier groups (e.g., tert-butyl) reduce hepatic clearance but increase cytotoxicity .
Advanced: How can researchers address contradictions in reported biological data (e.g., varying MIC values across studies)?
Answer:
Discrepancies often arise from:
- Experimental design : Standardize protocols (e.g., CLSI guidelines for antimicrobial assays) .
- Strain variability : Use reference strains (e.g., C. albicans ATCC 90028) and include positive controls (e.g., fluconazole) .
- Compound purity : Validate via HPLC (>95% purity) to exclude confounding effects from impurities .
Case Study : A 2022 study resolved conflicting MIC values by correlating LC-MS purity data with antifungal activity, identifying oxidized byproducts as inhibitors .
Advanced: What strategies are effective for synthesizing and stabilizing thiol-reactive derivatives?
Answer:
- Protection-deprotection : Use trityl groups to protect the thiol during synthesis, followed by acidic cleavage .
- Stabilization : Store derivatives under inert gas (N₂/Ar) at –20°C to prevent oxidation to disulfides .
- Derivatization : Convert thiols to thioethers or metal complexes (e.g., Cu(II) chelates) to enhance stability and bioactivity .
Q. Table 3: Stability of Common Derivatives
| Derivative | Half-life (25°C) | Storage Recommendations |
|---|---|---|
| Free thiol | 7 days | –20°C, N₂ atmosphere |
| S-alkylated | >30 days | 4°C, desiccated |
| Cu(II) complex | >60 days | Ambient, dark conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
